6-Methoxyquinazoline-2,4-diamine
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Overview
Description
6-Methoxyquinazoline-2,4-diamine is a heterocyclic organic compound with the molecular formula C9H10N4O. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyquinazoline-2,4-diamine typically involves the reaction of anthranilic acid derivatives with amines under specific conditions. One common method is the Niementowski synthesis, where anthranilic acid reacts with formamide to produce quinazoline derivatives . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
Scientific Research Applications
Biology: The compound has shown promise in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: Research has highlighted its potential as an anticancer agent, with studies demonstrating cytotoxic activity against various cancer cell lines.
Industry: In the pharmaceutical industry, 6-Methoxyquinazoline-2,4-diamine is used in drug development and as an intermediate in the synthesis of therapeutic compounds.
Mechanism of Action
The mechanism of action of 6-Methoxyquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4,6-triamine: Similar in structure but with an additional amine group, showing different biological activities.
2,6-Diaminoquinazolin-4(3H)-one: Another derivative with distinct pharmacological properties.
N4-Benzylamine-N2-isopropyl-quinazoline-2,4-diamine: A derivative with enhanced antibacterial activity.
Uniqueness
6-Methoxyquinazoline-2,4-diamine stands out due to its methoxy group at the 6-position, which influences its chemical reactivity and biological activity. This unique substitution pattern contributes to its potential as a versatile scaffold in drug design and development.
Properties
CAS No. |
141400-11-5 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-methoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H10N4O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H4,10,11,12,13) |
InChI Key |
DVUNMOYZMLAHNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=C2N)N |
Origin of Product |
United States |
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